

Unveiling Protein Interaction Networks of USP7 and USP47 via Co-Immunoprecipitation

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Compound of Interest

Compound Name: USP7/USP47 inhibitor

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The deubiquitinating enzymes (DUBs) USP7 (Ubiquitin-specific Protease 7) and USP47 (Ubiquitin-specific Protease 47) are critical regulators of protein stability and function, playing pivotal roles in numerous cellular processes, including DNA damage repair, cell cycle control, and oncogenic signaling. Their dysregulation is implicated in various diseases, most notably cancer, making them attractive targets for therapeutic intervention. Identifying the interacting protein partners of USP7 and USP47 is crucial for elucidating their biological functions and for the development of targeted therapies. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to discover and validate these protein-protein interactions.

These application notes provide a comprehensive guide for researchers to investigate the interactomes of USP7 and USP47. Detailed protocols for Co-IP are outlined, alongside a summary of known interacting proteins identified through proteomic studies. Furthermore, key signaling pathways involving USP7 and USP47 are visualized to provide a conceptual framework for understanding their functional roles.

Data Presentation: USP7 and USP47 Interacting Proteins

Quantitative proteomic analyses have identified numerous interacting partners for USP7 and USP47. The following tables summarize high-confidence substrates and interacting proteins identified through co-immunoprecipitation followed by mass spectrometry.

Table 1: High-Confidence Interacting Proteins of USP7 Identified by Co-IP Mass Spectrometry

Interacting Protein	Gene Symbol	Function	Quantitative Value (log2 Fold Change in USP7 KO vs. WT)	Reference
Tripartite motif-containing protein 27	TRIM27	E3 ubiquitin ligase, Immune response	-1.58	[1] [2]
DEAD-box helicase 40	DHX40	RNA helicase	-1.45	[2]
GMP synthase	GMPS	GMP biosynthesis	-1.23	[2]
MAX gene-associated protein	MGA	Transcription factor	-1.15	[1] [2]
PH-interacting protein	PHIP	Component of histone methyltransferase complex	-1.12	[1] [2]
Polycomb group RING finger 6	PCGF6	Polycomb group protein	-1.05	[1]
L3MBTL2	L3MBTL2	Polycomb group protein	-0.98	[1]
Mouse double minute 2 homolog	MDM2	E3 ubiquitin ligase, p53 regulation	Not specified	[1] [2]
Tumor protein p53	TP53	Tumor suppressor	Not specified	[1] [2]
DNA methyltransferase 1	DNMT1	DNA methylation	Not specified	[1]

Ubiquitin-like with PHD and RING finger domains 1	UHRF1	Epigenetic regulator	Not specified	[1]
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Data synthesized from label-free quantitative proteomics of USP7 knockout (KO) versus wild-type (WT) cells. Negative log2 fold change indicates decreased protein abundance in KO cells, suggesting it as a potential substrate stabilized by USP7.

Table 2: Known Interacting Proteins of USP47

Interacting Protein	Gene Symbol	Function	Reference
Yes-associated protein	YAP1	Transcriptional coactivator in Hippo pathway	[3]
Beta-catenin	CTNNB1	Key component of the Wnt signaling pathway	[3]
Special AT-rich sequence-binding protein 1	SATB1	Genome organizer, Transcription factor	[3]
Beta-transducin repeat containing E3 ubiquitin protein ligase	BTRC	E3 ubiquitin ligase	[3]

Quantitative data from direct Co-IP/MS for USP47 is less readily available in a consolidated format. The interactions listed are based on functional studies and smaller-scale co-immunoprecipitation experiments.

Experimental Protocols

A detailed methodology for performing Co-IP to identify USP7/USP47 interacting proteins is provided below. This protocol is a generalized framework and may require optimization based on cell type and specific antibodies used.

Co-Immunoprecipitation (Co-IP) Protocol

1. Cell Lysis

- Harvest cells and wash twice with ice-cold PBS.
- Lyse the cell pellet with a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail). The use of a non-ionic detergent like NP-40 is crucial for preserving protein-protein interactions.[\[4\]](#)
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (cell lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Immunoprecipitation

- Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
- Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
- Add the primary antibody (anti-USP7 or anti-USP47) to the pre-cleared lysate. As a negative control, use a non-specific IgG antibody of the same isotype.
- Incubate overnight at 4°C with gentle rotation.
- Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

3. Washing and Elution

- Pellet the beads by centrifugation and discard the supernatant.

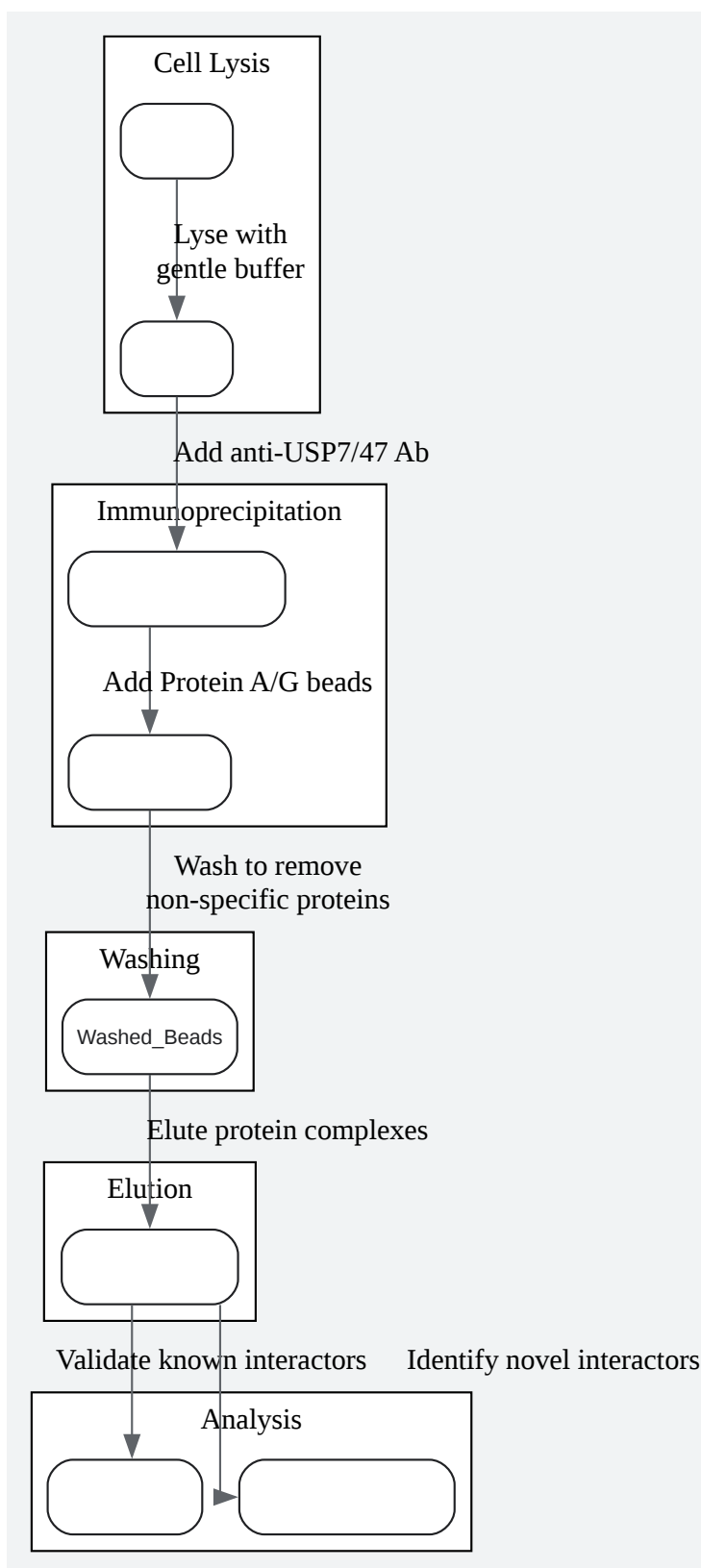
- Wash the beads 3-5 times with ice-cold lysis buffer (without protease inhibitors in the final washes). This step is critical to remove non-specifically bound proteins.
- Elute the protein complexes from the beads. This can be done by:
 - Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes for subsequent Western blot analysis.
 - Using a gentle elution buffer (e.g., 0.1 M glycine, pH 2.5) for mass spectrometry analysis to avoid eluting the antibody. Neutralize the eluate immediately.

4. Analysis

- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the expected interacting proteins.
- Mass Spectrometry: For a global analysis of interacting proteins, the eluted sample is subjected to in-solution or in-gel digestion with trypsin, followed by LC-MS/MS analysis to identify the peptides and, consequently, the proteins in the complex.[\[4\]](#)[\[5\]](#)

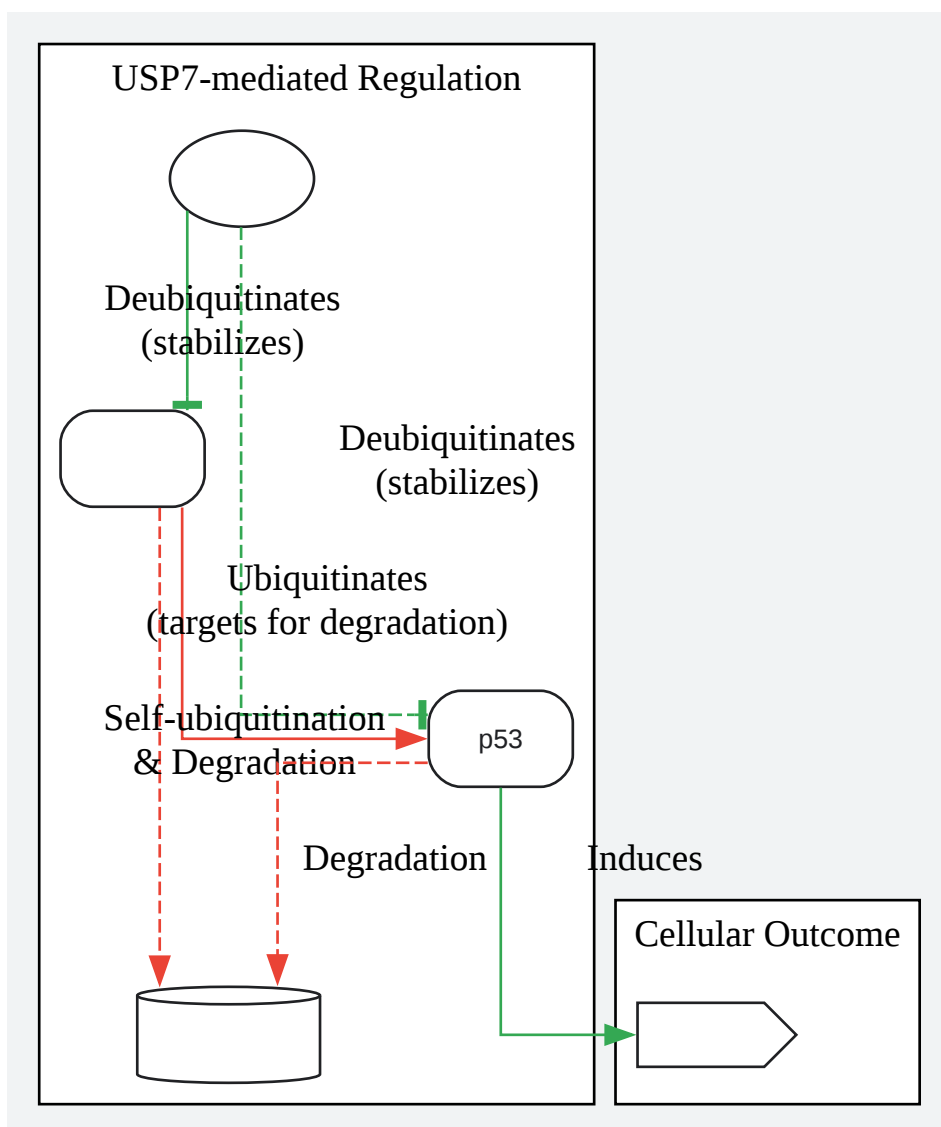
Signaling Pathways and Experimental Workflows

Diagrams of key signaling pathways involving USP7 and USP47, as well as a generalized Co-IP workflow, are provided below using Graphviz (DOT language).



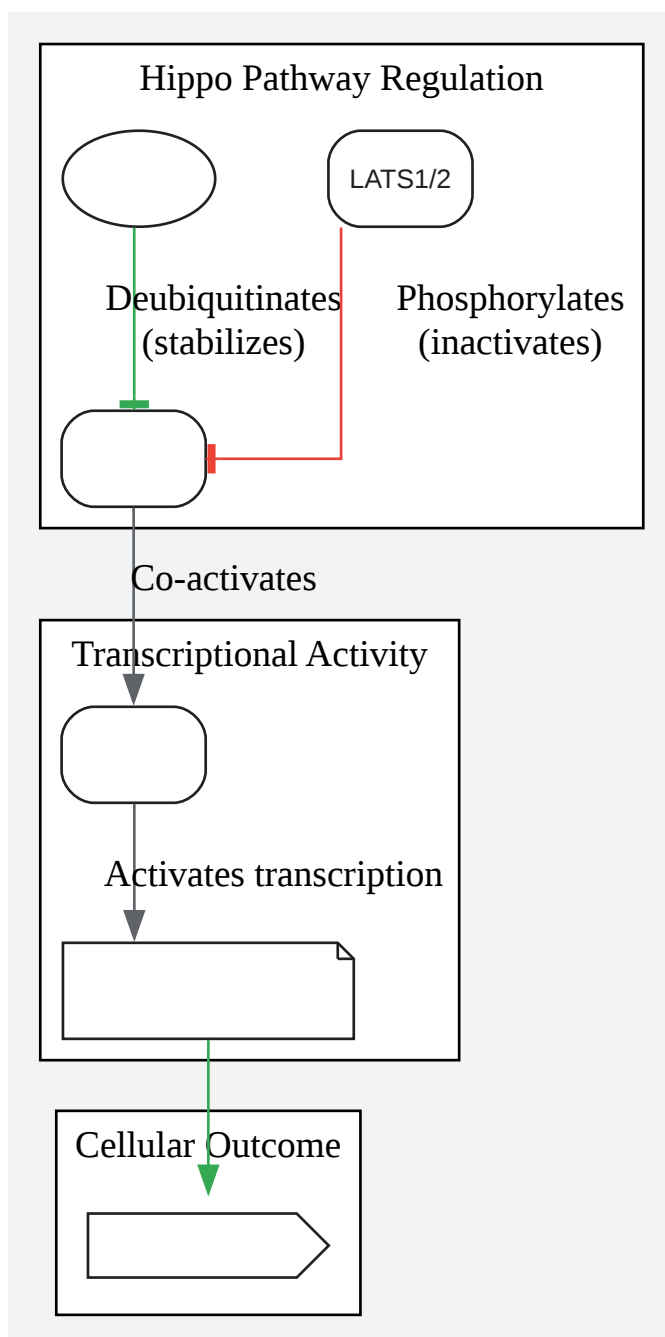
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Caption: Co-immunoprecipitation (Co-IP) experimental workflow.



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Caption: USP7 in the p53-MDM2 signaling pathway.



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Caption: USP47 in the Hippo signaling pathway.

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